molecular formula C22H17Cl2N3O3 B244213 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B244213
M. Wt: 442.3 g/mol
InChI Key: RCADTNISIHPHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. JNJ-1661010 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide selectively inhibits the activity of PKC, which plays an important role in signal transduction pathways involved in cell proliferation, differentiation, and apoptosis. PKC is activated by various extracellular stimuli, such as growth factors, cytokines, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, including transcription factors, ion channels, and enzymes, leading to changes in cellular behavior. By inhibiting the activity of PKC, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can modulate these downstream targets and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth and proliferation. In immune cells, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to attenuation of inflammation. In neuronal cells, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can improve cognitive function and reduce neuroinflammation, leading to potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for lab experiments, including its high selectivity for PKC, its ability to modulate downstream targets of PKC, and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, including:
1. Further characterization of its mechanism of action and downstream targets in different cell types and tissues.
2. Optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity.
3. Development of novel formulations and delivery methods to improve its solubility and bioavailability.
4. Evaluation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
5. Investigation of its combination with other drugs or therapies to enhance its efficacy and reduce drug resistance.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves a multi-step process that includes the reaction of 2,4-dichlorophenol with 2-methyl-5-(2-nitrophenyl)oxazole to form 2,4-dichloro-5-(2-nitrophenyl)phenol. This intermediate is then reacted with 2-aminomethyl-5-(2-pyridyl)oxazole to form 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-(2-pyridyl)oxazol-2-yl)acetamide. The final step involves the reaction of this intermediate with 2-bromo-N-(2-methyl-5-(2-pyridyl)oxazol-2-yl)benzamide to form 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In inflammation, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

Molecular Formula

C22H17Cl2N3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C22H17Cl2N3O3/c1-12-5-6-14(22-27-20-19(30-22)4-3-9-25-20)10-17(12)26-21(28)13(2)29-18-8-7-15(23)11-16(18)24/h3-11,13H,1-2H3,(H,26,28)

InChI Key

RCADTNISIHPHPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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